Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate
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Overview
Description
Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes an oxazepane ring, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is a type of carbamate . Carbamates are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Carbamates in general are known to interact with their targets through the formation of carbamate esters . These esters are formed when the carbamate compound reacts with an alcohol group present on the target molecule .
Biochemical Pathways
Carbamates are known to be involved in a variety of biochemical processes, including the synthesis of peptides .
Pharmacokinetics
It is known that carbamates are generally soluble in organic solvents and moderately soluble in water , which may influence their bioavailability.
Result of Action
Carbamates are known to have a variety of biological effects, depending on their specific targets and the nature of their interactions with these targets .
Action Environment
The action, efficacy, and stability of Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate can be influenced by various environmental factors. For instance, the solubility of carbamates in different solvents can affect their distribution and bioavailability . Additionally, factors such as temperature and pH can influence the stability of carbamates and their interactions with their targets .
Biochemical Analysis
Biochemical Properties
Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate, like other carbamates, plays a significant role in biochemical reactions. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH
Cellular Effects
They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .
Molecular Mechanism
Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synapses of the nervous system . This inhibition can lead to an accumulation of acetylcholine, causing overstimulation of muscarinic and nicotinic receptors .
Temporal Effects in Laboratory Settings
Carbamates are generally stable and do not degrade easily .
Metabolic Pathways
Carbamates are known to undergo various metabolic transformations, including oxidation, hydrolysis, and conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Procedure: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides benzyl carbamates in high yields.
Three-Component Coupling: A three-component coupling of amines, carbon dioxide, and halides enables the synthesis of carbamates in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of benzyl carbamates often involves the use of protecting groups such as t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the benzyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in enzymatic reactions.
Industry: In the industrial sector, benzyl carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl carbamate: Another common carbamate used as a protecting group.
Phenyl carbamate: Used in similar applications but with different reactivity and stability.
Uniqueness: Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is unique due to its oxazepane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
benzyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUBUSVCKYGOV-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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